D-xylonic acid

Catalog No.
S620619
CAS No.
526-91-0
M.F
C5H10O6
M. Wt
166.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-xylonic acid

CAS Number

526-91-0

Product Name

D-xylonic acid

IUPAC Name

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid

Molecular Formula

C5H10O6

Molecular Weight

166.13 g/mol

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4-/m1/s1

InChI Key

QXKAIJAYHKCRRA-FLRLBIABSA-N

SMILES

C(C(C(C(C(=O)O)O)O)O)O

Synonyms

D-xylonic acid, L-xylonic acid, xylonic acid

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O

Precursor for Bio-based Products

D-Xylonic acid can be used as a starting material for the synthesis of various bio-based products, offering a sustainable alternative to petroleum-derived options. Some potential applications include:

  • Biodegradable plastics: D-Xylonic acid can be converted into polyesters, co-polyamides, and hydrogels, all with potential applications in the development of biodegradable plastics. )
  • 1,2,4-Butantriol: This biofuel precursor can be derived from D-Xylonic acid, offering a renewable alternative to traditional fuel sources. )

Understanding Metabolic Pathways

D-Xylonic acid plays a crucial role in the xylose oxidative pathway (XOP), a metabolic pathway utilized by some microorganisms to break down xylose, a sugar commonly found in plant cell walls. Studying the accumulation and utilization of D-Xylonic acid in these pathways helps researchers:

  • Engineer efficient microbial cell factories: By understanding the factors influencing D-Xylonic acid accumulation, researchers can develop methods to optimize the production of desired metabolites in engineered microorganisms. )
  • Develop novel biocatalysts: Understanding the enzymes involved in D-Xylonic acid metabolism can lead to the development of novel biocatalysts with applications in various fields, including bioremediation and biomanufacturing.

Potential Applications in Other Fields

While the aforementioned areas represent the primary focus of current research, D-Xylonic acid also shows promise in other scientific applications:

  • Chelating agent: D-Xylonic acid exhibits chelating properties, meaning it can bind to metal ions. This property makes it potentially useful in various applications, such as metal separation and detoxification. )
  • Concrete dispersing agent: D-Xylonic acid has been shown to improve the dispersion of concrete, potentially leading to improved construction materials. )

D-xylonic acid is a sugar acid derived from the oxidation of D-xylose, a pentose sugar. Its chemical formula is C₅H₁₀O₆, and it exists as a colorless, crystalline solid. D-xylonic acid is notable for its structural similarity to other sugar acids, such as gluconic acid and lyxonic acid, with the latter being its C-2 epimer. This compound plays a significant role in various biochemical processes and has garnered attention for its potential applications in biocatalysis and green chemistry .

Research suggests D-xylonic acid might be involved in bacterial cell wall synthesis pathways in some organisms []. However, the specific mechanism requires further investigation.

  • No specific data on the toxicity or hazards of D-xylonic acid is currently available.
  • As a general precaution, it's advisable to handle unknown compounds with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.

Please Note:

  • The information on the mechanism of action and safety is limited due to ongoing research on D-xyloncic acid.
  • Further studies might reveal more details about its biological function and potential hazards.
, primarily involving oxidation and reduction processes. One key reaction is the oxidation of D-xylose to produce D-xylonic acid, typically facilitated by microbial or chemical catalysts. Additionally, D-xylonic acid can undergo esterification and dehydration reactions, leading to various derivatives that can be utilized in different applications .

In laboratory settings, D-xylonic acid has been employed as a solvent and catalyst in multi-component reactions, demonstrating its versatility in organic synthesis .

D-xylonic acid exhibits various biological activities, particularly in the context of microbial metabolism. Certain bacteria, such as Corynebacterium glutamicum and Paraburkholderia sacchari, can metabolize D-xylose to produce D-xylonic acid efficiently. This bioconversion process is advantageous for producing bio-based chemicals from renewable resources .

Moreover, D-xylonic acid has been studied for its potential prebiotic effects and its ability to enhance gut health by promoting beneficial microbiota growth .

D-xylonic acid can be synthesized through both chemical and biological methods:

  • Chemical Synthesis: The most common method involves the oxidation of D-xylose using oxidizing agents such as sodium periodate or nitric acid. This process typically requires careful control of reaction conditions to maximize yield and minimize by-products .
  • Biotechnological Methods: Microbial fermentation processes have been developed to convert D-xylose into D-xylonic acid using engineered strains of bacteria. For example, Escherichia coli has been genetically modified to enhance its ability to produce D-xylonic acid from xylose .

D-xylonic acid finds applications across various fields:

  • Biocatalysis: It serves as a green solvent and catalyst in organic synthesis, facilitating reactions with high yields while minimizing environmental impact .
  • Food Industry: Due to its sweet taste, it can be used as a food additive or flavoring agent.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activity.
  • Agriculture: It may be utilized in developing biofertilizers or biopesticides due to its effects on microbial growth .

Research has shown that D-xylonic acid interacts with various biological systems. Studies indicate that it can influence metabolic pathways in microorganisms, enhancing the efficiency of bioconversion processes. Furthermore, its role as a prebiotic suggests that it may modulate gut microbiota composition and activity, although more research is needed to fully understand these interactions .

D-xylonic acid shares structural similarities with several other sugar acids. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Characteristics
D-Xylonic AcidC₅H₁₀O₆Derived from D-xylose; used in biocatalysis
D-Gluconic AcidC₆H₁₂O₇Derived from glucose; widely used in food industry
L-XyloseC₅H₁₀O₅A pentose sugar; precursor for xylonic acid synthesis
Lyxonic AcidC₅H₁₀O₆C-2 epimer of xylonic acid; less studied

D-xylonic acid's unique position lies in its efficient production through microbial fermentation and its application as a green solvent and catalyst in organic synthesis, distinguishing it from other similar compounds .

The oxidative metabolism of D-xylose in prokaryotic systems proceeds through two distinct non-phosphorylative pathways that convert D-xylose to D-xylonic acid: the Weimberg pathway and the Dahms pathway [3]. Both pathways initiate with the same enzymatic steps, beginning with the oxidation of D-xylose to D-xylono-lactone by D-xylose dehydrogenase, followed by lactonase-mediated hydrolysis to form D-xylonic acid [3]. The critical divergence between these pathways occurs at the level of 2-keto-3-deoxy-xylonate metabolism.

In the Weimberg pathway, D-xylonic acid undergoes dehydration catalyzed by xylonate dehydratase to yield 2-keto-3-deoxy-xylonate [3] [6]. This intermediate is subsequently dehydrated by 2-keto-3-deoxy-D-xylonate dehydratase to form alpha-ketoglutarate semialdehyde, which is then oxidized by alpha-ketoglutarate semialdehyde dehydrogenase to produce 2-ketoglutarate, a key intermediate in the citric acid cycle [3] [29]. This pathway allows direct conversion of the pentose sugar to a pentose tricarboxylic acid cycle intermediate without carbon dioxide evolution, achieving superior atom efficiency compared to traditional sugar metabolic routes [6].

The Dahms pathway shares identical initial steps with the Weimberg pathway through the formation of 2-keto-3-deoxy-xylonate [3] [29]. However, the Dahms pathway diverges when 2-keto-3-deoxy-xylonate is cleaved by an aldolase enzyme to produce pyruvate and glycolaldehyde [29]. This aldolytic cleavage represents a fundamentally different metabolic strategy that yields two-carbon and three-carbon fragments rather than maintaining the five-carbon skeleton [29].

Research has demonstrated that the oxidative D-xylose catabolic pathway from Caulobacter crescentus, encoded by the xylXABCD operon, can be successfully expressed in Pseudomonas putida S12 [20] [23]. Remarkably, most genes of the xylXABCD operon appeared dispensable for growth on D-xylose, with only the xylD gene encoding D-xylonate dehydratase proving essential for establishing oxidative D-xylose catabolism [20] [23]. The growth performance was significantly improved by coexpression of xylXA genes, encoding 2-keto-3-deoxy-D-xylonate dehydratase and alpha-ketoglutaric semialdehyde dehydrogenase respectively [20] [23]. The engineered Pseudomonas putida S12 achieved growth on D-xylose with a biomass yield of 53 percent and a maximum growth rate of 0.21 per hour [20] [23].

The endogenous periplasmic glucose dehydrogenase plays a crucial role in efficient oxidative D-xylose utilization by preventing intracellular accumulation of toxic catabolic intermediates [20] [23]. This enzyme contributes not only to D-xylose oxidation but also serves as a protective mechanism against metabolic intermediate toxicity that could delay or eliminate growth on D-xylose [20] [23].

Pathway ComponentWeimberg RouteDahms RouteKey Enzyme
Initial oxidationD-xylose → D-xylono-lactoneD-xylose → D-xylono-lactoneXylose dehydrogenase
Lactone hydrolysisD-xylono-lactone → D-xylonic acidD-xylono-lactone → D-xylonic acidLactonase
DehydrationD-xylonic acid → 2-keto-3-deoxy-xylonateD-xylonic acid → 2-keto-3-deoxy-xylonateXylonate dehydratase
Final conversion2-keto-3-deoxy-xylonate → α-ketoglutarate2-keto-3-deoxy-xylonate → pyruvate + glycolaldehydeDehydratase vs. Aldolase

Eukaryotic Metabolic Engineering Strategies for Xylonate Accumulation

Eukaryotic microorganisms, particularly yeasts, require sophisticated metabolic engineering approaches to achieve efficient D-xylonic acid production and accumulation [7] [12]. Unlike prokaryotic systems that naturally possess oxidative xylose metabolism pathways, eukaryotic hosts typically utilize the xylose reductase-xylitol dehydrogenase pathway for xylose metabolism, necessitating extensive genetic modifications to redirect metabolic flux toward xylonate formation [17] [19].

Saccharomyces cerevisiae engineering for D-xylonic acid production involves disruption of native xylose catabolism pathways combined with heterologous expression of oxidative enzymes [8] [12]. The construction of engineered Escherichia coli demonstrated the feasibility of blocking native D-xylose catabolism by disrupting xylose isomerase and xylulose kinase genes, while simultaneously eliminating xylonic acid catabolism through disruption of xylonic acid dehydratase genes [8]. Through introduction of D-xylose dehydrogenase from Caulobacter crescentus, the recombinant strain produced up to 39.2 grams per liter D-xylonic acid from 40 grams per liter D-xylose in minimal medium, achieving an average productivity of 1.09 grams per liter per hour without gluconic acid byproduct formation [8] [32].

Pichia kudriavzevii represents an exceptional eukaryotic host for D-xylonic acid production, demonstrating superior stress tolerance compared to Saccharomyces cerevisiae [35]. Engineered Pichia kudriavzevii expressing Caulobacter crescentus xylB produced 146 grams D-xylonate per liter at pH 3 and 171 grams D-xylonate per liter at pH 5.5 [35]. The approximate yield of D-xylonate on D-xylose reached 0.92 grams per gram in cultures fed 98 grams D-xylose per liter and 1.0 grams per gram in cultures fed 171 grams D-xylose per liter [35]. This organism demonstrated exceptional capability for D-xylonate production from complex plant biomass hydrolysates while maintaining high stress tolerance [35].

The metabolic flux analysis in eukaryotic xylose-utilizing strains reveals complex cofactor balancing requirements [17] [33]. In Saccharomyces cerevisiae strains overexpressing xylose reductase and xylitol dehydrogenase, the cofactor imbalance imposed by the two-step oxidoreductase reaction significantly altered central metabolism [37]. The nicotinamide adenine dinucleotide phosphate-generating flux from glucose-6-phosphate to ribulose-5-phosphate increased almost tenfold during xylose-glucose mixture cultivation compared to glucose alone, resulting in reduced total flux to pyruvate and diminished citric acid cycle activity [37].

Engineering strategies for preventing D-xylonic acid accumulation in eukaryotic systems focus on balancing enzyme expression levels and cofactor availability [1] [46]. The accumulation of D-xylonic acid is attributed to overexpression of xylose dehydrogenase combined with insufficient expression of enzymes involved in D-xylonic acid assimilation [1] [4]. Redox imbalance and insufficient cofactor regeneration contribute significantly to D-xylonic acid accumulation, necessitating comprehensive metabolic engineering approaches [1] [4].

Two-stage fermentation strategies have emerged as effective approaches for sequential D-xylonic acid and ethanol production [49]. Pichia kudriavzevii strains engineered with D-xylose dehydrogenase genes can efficiently produce D-xylonate under aerobic conditions followed by ethanol production under micro-anaerobic conditions [49]. This approach achieved 55.3 grams per liter D-xylonate with a yield of 1.10 grams per gram D-xylose in 42 hours of aerobic cultivation, followed by ethanol production at 89.2 percent theoretical yield [49].

Role of Xylose Dehydrogenase (XylB) in Bacterial Catalysis

Xylose dehydrogenase from Caulobacter crescentus represents the most extensively characterized and widely utilized enzyme for D-xylonic acid biosynthesis in bacterial systems [11] [14] [15]. This enzyme catalyzes the initial and rate-determining step in the oxidative xylose pathway, converting D-xylose to D-xylono-1,4-lactone using nicotinamide adenine dinucleotide as a cofactor [15]. The enzyme exhibits a sequential steady-state ordered mechanism with nicotinamide adenine dinucleotide or reduced nicotinamide adenine dinucleotide binding first, followed by substrate binding [15].

Kinetic characterization reveals that the catalytic rate constant in the direction of nicotinamide adenine dinucleotide reduction is 10-fold higher than the reverse reaction, indicating strong thermodynamic preference for D-xylose oxidation [15]. Rapid reaction studies demonstrate that nicotinamide adenine dinucleotide and reduced nicotinamide adenine dinucleotide binding to the free enzyme occurs rapidly, with hydride transfer proceeding as a fast step followed by much slower steady-state turnover [15]. The dissociation of sugar products from enzyme complexes represents the major rate-limiting step in both reaction directions [15].

The recombinant xylose dehydrogenase from Caulobacter crescentus demonstrates exceptional stability and substrate specificity characteristics [14]. When overexpressed in Escherichia coli and purified, the enzyme shows strong preference for D-xylose against other monosaccharides and disaccharides, along with remarkable stability when stored as freeze-dried powder with a half-life exceeding 250 days at both 4 degrees Celsius and room temperature [14]. More than 80 percent of initial activity remains after 150 days of incubation at 4 degrees Celsius, making this enzyme an excellent candidate for large-scale biocatalytic applications [14].

Comparative analysis of xylose dehydrogenases from different bacterial sources reveals significant variation in catalytic properties and cofactor preferences [34] [41]. The xylose dehydrogenase from halophilic archaeon Haloarcula marismortui constitutes a homotetramer of approximately 175 kilodaltons and catalyzes xylose oxidation with both nicotinamide adenine dinucleotide phosphate and nicotinamide adenine dinucleotide as cosubstrates, exhibiting 10-fold higher affinity for nicotinamide adenine dinucleotide phosphate [34] [41]. This enzyme also oxidizes D-ribose at similar kinetic constants while showing 70-fold lower catalytic efficiency with D-glucose [34] [41].

The membrane-bound xylose dehydrogenase from Gluconobacter oxydans operates through a different catalytic mechanism, functioning as a periplasmic enzyme that directly oxidizes D-xylose to xylonic acid with exceptional efficiency [21]. This organism produces D-xylonate very efficiently despite being unable to grow on xylose as sole carbon source, with the complete oxidation pathway located in the periplasmic space [21]. The xylono-gamma-lactone formed during oxidation is subsequently hydrolyzed to xylonic acid by gamma-lactonase, achieving remarkable production rates [21].

Protein engineering approaches have successfully improved xylose dehydrogenase thermostability and catalytic performance [48]. Rational design based on three-dimensional structural modeling led to construction of thermostable mutants, with the NA-1 variant retaining original activity after one-month incubation at room temperature and exhibiting a half-life of 9.8 days at 40 degrees Celsius [48]. These engineered variants demonstrate enhanced operational stability for industrial applications [48].

Enzyme SourceMolecular Weight (kDa)Cofactor PreferenceKm D-xylose (mM)Specific Features
Caulobacter crescentus30 (monomer)NAD+Not specifiedSequential ordered mechanism
Haloarcula marismortui175 (tetramer)NADP+ (10-fold preference)1.2Dual cofactor specificity
Gluconobacter oxydansMembrane-boundNAD+Not specifiedPeriplasmic location

Co-factor Regeneration Systems for NAD+/NADP+ Dependency

Effective cofactor regeneration represents a critical requirement for sustained D-xylonic acid production in engineered microbial systems [16] [22]. The nicotinamide adenine dinucleotide-dependent xylose dehydrogenase reaction requires continuous regeneration of oxidized cofactor to maintain catalytic activity and prevent product inhibition [16] [22]. Co-immobilization strategies combining xylose dehydrogenase with alcohol dehydrogenase on magnetite-silica core-shell particles enable simultaneous D-xylose conversion and in situ cofactor regeneration [22].

Optimization of co-immobilized enzyme systems reveals optimal conditions of xylose dehydrogenase to alcohol dehydrogenase ratio of 2:1, temperature of 25 degrees Celsius, pH 7, and process duration of 60 minutes [22]. Under these conditions, enzymatic D-xylonic acid production exceeded 4.1 millimolar concentration, representing more than 25 percent improvement compared to free enzyme systems [22]. The co-immobilized enzymes demonstrated enhanced pH and temperature tolerance, improved thermostability, and extended storage stability [22].

The immobilization of cofactors themselves represents an innovative approach for improving regeneration efficiency [16]. Immobilization of oxidized and reduced nicotinamide adenine dinucleotide on silica materials achieved 56 percent efficiency for oxidized cofactor and 53 percent efficiency for reduced cofactor under optimal conditions [16]. The system configuration with co-immobilized enzymes and immobilized cofactors allowed over 90 percent efficiency of xylose conversion in single batch operations [16].

Cofactor engineering in eukaryotic systems requires comprehensive metabolic rewiring to address nicotinamide adenine dinucleotide phosphate availability [17]. Construction of alternative nicotinamide adenine dinucleotide phosphate regeneration pathways through replacement of endogenous nicotinamide adenine dinucleotide-dependent glyceraldehyde-3-phosphate dehydrogenase with heterologous nicotinamide adenine dinucleotide phosphate-dependent variants significantly improved xylose utilization [17]. This strategy reduced wasteful metabolic cycling and excess carbon dioxide release from oxidative pentose phosphate pathway [17].

The oxidative pentose phosphate pathway serves as the primary source of nicotinamide adenine dinucleotide phosphate in both glucose and xylose fermentation in Saccharomyces cerevisiae [17]. Disruption of glucose-6-phosphate dehydrogenase reduced nicotinamide adenine dinucleotide phosphate levels and disturbed growth on both glucose and xylose, confirming the critical role of this pathway in cofactor supply [17]. Re-establishment of nicotinamide adenine dinucleotide phosphate regeneration through engineered glyceraldehyde-3-phosphate dehydrogenase variants restored growth and improved fermentation performance [17].

Membrane-bound dehydrogenase systems in Gluconobacter oxydans utilize unique cofactor regeneration mechanisms linked to respiratory chain activity [24]. Kinetic modeling of xylonic acid production revealed critical dissolved oxygen requirements under different strain concentrations, with respiration intensity following Monod equation kinetics [24]. The maximum reaction rate per unit cell mass reached 0.042 moles per liter per hour, with theoretical maximum specific productivity of 6.97 grams per gram biomass per hour [24].

Advanced cofactor regeneration strategies incorporate multiple enzyme systems for enhanced efficiency and stability [16] [22]. The coupled enzyme approach using magnetite-silica immobilization maintained over 60 percent initial activity after 20 days storage, with half-life 4.5 times longer than free enzyme systems [22]. After five reaction cycles, immobilized enzymes retained over 65 percent initial properties, achieving final biocatalytic productivity of 1.65 millimolar xylonic acid per unit co-immobilized xylose dehydrogenase [22].

Regeneration SystemCofactor TypeEfficiency (%)Stability (days)Key Advantage
Co-immobilized XDH/ADHNAD+/NADH90+20Enhanced activity
Immobilized cofactorsNAD+/NADH56/53Not specifiedContinuous regeneration
Engineered GAPDHNADP+/NADPH13.5% yield improvementNot specifiedReduced CO2 loss
Respiratory couplingNAD+/NADHVariableContinuousDirect coupling

XLogP3

-2.7

UNII

OCI0V55QO1

Wikipedia

D-xylonic acid

Dates

Modify: 2023-08-15

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